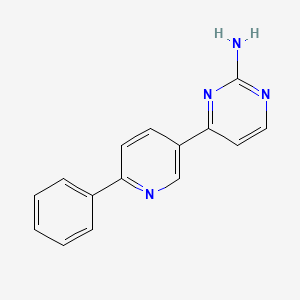

4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-15-17-9-8-14(19-15)12-6-7-13(18-10-12)11-4-2-1-3-5-11/h1-10H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAEUXTBUAPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695032 | |

| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048004-08-5 | |

| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine

An In-depth Technical Guide to the Synthesis of 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed around a key Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This guide will delve into the rationale behind the chosen synthetic route, provide detailed step-by-step protocols for the synthesis of key intermediates and the final product, and offer insights into the underlying reaction mechanisms. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The synthesis of such biaryl heterocyclic compounds requires a strategic approach to ensure high yields and purity. The synthetic strategy outlined in this guide is a convergent approach, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its tolerance of a wide array of functional groups and its generally high reaction yields.[2]

Our retrosynthetic analysis identifies two key building blocks: a halogenated pyridinyl-pyrimidin-2-amine intermediate and a phenylboronic acid. The forward synthesis will therefore focus on the initial construction of the pyrimidine ring system, followed by the crucial C-C bond formation via Suzuki coupling.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The synthesis commences with the formation of a chalcone intermediate, which then undergoes cyclization with guanidine to form the 2-aminopyrimidine core. The final step involves the palladium-catalyzed cross-coupling of the resulting chloro-substituted pyridinyl-pyrimidine with phenylboronic acid.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 4-(6-Chloropyridin-3-yl)pyrimidin-2-amine (Intermediate E)

This part of the synthesis focuses on the construction of the core 2-aminopyrimidine ring attached to a halogenated pyridine.

Step 1: Synthesis of 1-(6-Chloropyridin-3-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate C)

The initial step involves a Claisen-Schmidt condensation between an appropriate aromatic aldehyde and a ketone to form the chalcone intermediate. This reaction is a well-established method for forming α,β-unsaturated ketones.[3]

-

Reaction Principle: The reaction proceeds via an aldol condensation mechanism. A strong base deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 6-chloronicotinaldehyde. Subsequent dehydration yields the stable, conjugated chalcone.

-

Experimental Protocol:

-

To a stirred solution of 6-chloronicotinaldehyde (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol at 0-5 °C, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise.[3]

-

Maintain the temperature between 0-5 °C and continue stirring for 3-4 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 1-(6-chloropyridin-3-yl)-3-phenylprop-2-en-1-one.

-

Step 2: Synthesis of 4-(6-Chloropyridin-3-yl)pyrimidin-2-amine (Intermediate E)

The 2-aminopyrimidine ring is constructed through the cyclization of the chalcone intermediate with guanidine hydrochloride. This is a classic and efficient method for the synthesis of this heterocyclic core.[3][4]

-

Reaction Principle: The reaction involves a Michael addition of guanidine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq) in dimethylformamide (DMF).[3]

-

Add a base such as sodium methoxide or potassium carbonate to the mixture.

-

Reflux the reaction mixture for 6-8 hours at an appropriate temperature (e.g., 100-120 °C).[3]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

-

Part 2: Synthesis of this compound (Final Product G)

This final step employs the powerful Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings.

-

Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The cycle consists of three main steps: oxidative addition of the palladium catalyst to the aryl halide (intermediate E), transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the final biaryl product and regenerate the palladium(0) catalyst.[2][5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Experimental Protocol:

-

In a reaction vessel, combine 4-(6-chloropyridin-3-yl)pyrimidin-2-amine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.05 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).[2][6][7]

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water or toluene.[2]

-

De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir for 8-12 hours.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis.

| Step | Reactants | Product | Typical Yield |

| 1 | 6-Chloronicotinaldehyde, Acetophenone | 1-(6-Chloropyridin-3-yl)-3-phenylprop-2-en-1-one | 70-85% |

| 2 | 1-(6-Chloropyridin-3-yl)-3-phenylprop-2-en-1-one, Guanidine HCl | 4-(6-Chloropyridin-3-yl)pyrimidin-2-amine | 60-75% |

| 3 | 4-(6-Chloropyridin-3-yl)pyrimidin-2-amine, Phenylboronic Acid | This compound | 50-80% |

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic methodologies in organic chemistry.[2][3][4] The progress of each reaction step should be meticulously monitored by appropriate analytical techniques such as TLC and/or LC-MS. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Elemental analysis can provide further validation of the product's composition.

Conclusion

This guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The strategy, which hinges on the formation of a pyrimidine ring followed by a Suzuki-Miyaura cross-coupling, offers a versatile approach for accessing this important heterocyclic scaffold. The provided protocols, grounded in established chemical principles, are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.).

- Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (n.d.).

- Kumar, N., et al. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).

- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).

- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central.

- Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate. (n.d.).

- US6960662B2 - Process for preparing 2-(4-pyridyl)amino-6-dialkyloxyphenyl-pyrido[2,3-d]pyrimidin-7-ones. (n.d.).

- 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025). RSC Publishing.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PubMed Central.

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).

- PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC N

- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022).

- N-(Pyridin-3-yl)

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.

- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. (n.d.). Benchchem.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). PubMed Central.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.

- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Privileged Scaffold of Phenyl-Pyridinyl-Pyrimidinamines

An In-depth Technical Guide to the Biological Activity of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The confluence of heterocyclic chemistry and targeted drug discovery has unveiled numerous molecular scaffolds with exceptional therapeutic potential. Among these, the N-phenyl-2-pyrimidine-amine core structure has emerged as a "privileged scaffold," a framework that demonstrates a remarkable propensity for binding to multiple, often unrelated, biological targets.[1] A prominent example of this is Imatinib, a cornerstone of targeted cancer therapy, which features a related phenylaminopyrimidine core.[1] This guide focuses on a specific embodiment of this scaffold: This compound . This molecule and its derivatives represent a fertile ground for the development of novel therapeutics, particularly in oncology, by leveraging their potent ability to modulate key cellular signaling pathways.

The core structure, characterized by a central pyrimidine ring linked to both a phenylpyridine and an amine group, serves as an adaptable template for kinase inhibition. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The phenyl-pyridinyl-pyrimidinamine scaffold is adept at fitting into the ATP-binding pocket of various kinases, disrupting their function and, consequently, the signaling cascades they control.[1] This guide provides a comprehensive overview of the synthesis, mechanism of action, and diverse biological activities of this promising class of compounds, offering field-proven insights and detailed experimental protocols for their evaluation.

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of this compound and its analogues is typically achieved through robust and versatile chemical reactions. A common and effective strategy involves a condensation reaction between a chalcone derivative and guanidine hydrochloride.[3][4] This method allows for the facile construction of the central pyrimidine ring. Another powerful approach is the use of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which enables the formation of the crucial C-N bond between the pyrimidine core and the substituted aniline.[5]

A generalized synthetic workflow is depicted below, illustrating the key steps in assembling these molecules. This modularity in synthesis is a significant advantage, as it permits the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents on both the phenyl and pyridinyl rings.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis via Chalcone Condensation

This protocol provides a representative method for the synthesis of a 4,6-disubstituted pyrimidin-2-amine derivative, adapted from established literature.[3][4]

-

Chalcone Synthesis:

-

Dissolve equimolar amounts of an appropriate substituted acetophenone and a substituted benzaldehyde in absolute ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add 40% aqueous NaOH dropwise with constant stirring, maintaining the low temperature for 3-4 hours.

-

Allow the reaction to proceed overnight at room temperature.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter, wash with cold water until neutral, and dry the product. Recrystallize from ethanol.

-

-

Pyrimidine Ring Formation:

-

In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in dimethylformamide (DMF, 20 mL).

-

Reflux the reaction mixture at 50-60 °C for 6-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

-

-

Characterization:

-

Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Mechanism of Action: Potent Kinase Inhibition

The primary mechanism underpinning the biological efficacy of this compound derivatives is the competitive inhibition of protein kinases at the ATP-binding site. The heterocyclic core mimics the adenine moiety of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The appended phenyl and pyridinyl groups extend into adjacent hydrophobic pockets, conferring both potency and selectivity.[5] This targeted inhibition disrupts downstream signaling pathways that are often hyperactivated in cancer, leading to reduced cell proliferation, survival, and migration.

A wide array of kinases have been identified as targets for this class of compounds, highlighting their therapeutic versatility.

Targeted Kinases and Cellular Consequences

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and a cell cycle kinase, demonstrating how inhibitors based on the pyrimidin-2-amine scaffold can exert their anti-cancer effects.

Caption: Inhibition of key signaling pathways by this compound derivatives.

Biological Activities and Therapeutic Potential

The modular synthesis and potent kinase inhibitory activity of this scaffold have led to the exploration of its efficacy in various disease models. The most extensively studied application is in oncology.

Anticancer Activity

Derivatives of this compound have demonstrated significant anti-proliferative activity against a broad spectrum of cancer cell lines. This is often linked to the inhibition of kinases that are overexpressed or mutated in specific cancers.

| Compound Class/Example | Target Kinase(s) | Cancer Model(s) | Reported Activity (IC₅₀) | Reference |

| Novel Pyrimidin-2-amine Derivatives | PLK4 | Breast Cancer Cells | 0.0067 µM (Compound 8h) | [5] |

| Diaryl Pyrimidone Derivative (SK-25) | Not specified | MiaPaCa-2 (Pancreatic) | 1.95 µM | [6] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Not specified | A549 (Lung Cancer) | 0.229 µM (Compound IIB) | [7] |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 Modulator | Liver Cancer Cells | Potent activity, lower toxicity than celastrol | [8] |

| 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) | EGFR | Cholangiocarcinoma Cells | 1.3 - 1.7 µM | [9] |

| Aminodimethylpyrimidinol Derivatives | FGFR4 | Hepatocellular Carcinoma (Hep3B) | Potent and selective inhibition | [10][11] |

Other Reported Biological Activities

Beyond cancer, the versatile nature of this scaffold has prompted investigations into other therapeutic areas:

-

Anti-inflammatory Activity: Certain 4,6-di-(phenyl) pyrimidin-2-amines have been shown to possess anti-inflammatory properties in rat paw edema models.[3][4]

-

Anti-fibrotic Activity: Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated the ability to inhibit collagen expression in hepatic stellate cells, suggesting potential for treating liver fibrosis.[12]

-

Cytoprotective Effects: Derivatives of 3-aminopyridin-2(1H)-ones, a related structural class, have shown cytoprotective activity, safeguarding cells against oxidative stress.[13]

Standardized Evaluation Protocols

To ensure reproducibility and facilitate comparative studies, standardized assays are crucial. The following protocols outline key in vitro experiments for evaluating the biological activity of novel pyrimidin-2-amine derivatives.

Caption: Standard workflow for the preclinical evaluation of novel bioactive compounds.[1]

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reaction Setup:

-

In a 384-well plate, prepare a kinase reaction mixture containing the specific kinase of interest (e.g., PLK4, EGFR), its substrate (a suitable peptide or protein), and ATP in a kinase reaction buffer.

-

Add the test compound (e.g., this compound derivative) at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at 30 °C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

-

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their efficacy is largely driven by their ability to inhibit a range of protein kinases that are fundamental to cancer cell proliferation and survival. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, as well as exploring their potential in combination therapies and for other indications beyond cancer, such as inflammatory and fibrotic diseases. The continued investigation of this privileged scaffold promises to yield novel and effective therapeutic agents for a variety of challenging diseases.

References

-

Shalini, K., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Available at: [Link]

- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.

- Google Patents. (n.d.). US7501424B2 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.

-

Kumar, S., et al. (2018). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed Central. Available at: [Link]

-

Rovida, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

Hendradi, M. R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

-

Chen, X., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zholdasova, R. R., et al. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Molecules. Available at: [Link]

-

Samatiwat, P., et al. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

-

ResearchGate. (n.d.). Examples of FDA-approved kinase inhibitors exhibiting the... Available at: [Link]

- Google Patents. (n.d.). US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.

-

Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available at: [Link]

-

Poudel, C., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Scott, J. D., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Balasubramanian, B., et al. (2025). (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. Available at: [Link]

-

Poudel, C., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine

An In-depth Technical Guide to the Discovery and Development of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine and Its Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, found in the very building blocks of life, such as nucleic acids, and in a plethora of synthetic drugs.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a "privileged scaffold" for designing molecules that can interact with a wide range of biological targets. This guide delves into the discovery and development of a specific, highly promising class of pyrimidine derivatives: the 4-(6-phenylpyridin-3-yl)pyrimidin-2-amines. We will traverse the journey from initial discovery and synthesis to biological evaluation and mechanism of action, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecular framework.

Part 1: Genesis of a Scaffold - Discovery and Synthesis

The emergence of the this compound scaffold in the scientific literature highlights a rational approach to drug design, often starting from known pharmacophores and iteratively improving upon them.

Initial Discovery: A Quest for Novel Antitrypanosomal Agents

Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant health challenge in sub-Saharan Africa.[2] The limitations of current therapies have spurred the search for new, effective, and safer drugs. It was in this context that the this compound scaffold was identified as a promising starting point for the development of novel antitrypanosomal agents.[2]

The initial work focused on designing and synthesizing a library of these compounds to explore their activity against Trypanosoma brucei rhodesiense (T.b.r), the parasite responsible for the more acute form of HAT.

Core Synthesis Strategy: A Robust and Versatile Approach

A common and effective method for synthesizing the 4,6-disubstituted pyrimidin-2-amine core involves the reaction of chalcone derivatives with guanidine hydrochloride.[1][3] This method is advantageous due to the ready availability of a wide variety of substituted chalcones, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of 4,6-disubstituted di-(phenyl)pyrimidin-2-amines

-

Chalcone Synthesis: Equimolar quantities of an appropriate acetophenone and a substituted benzaldehyde are dissolved in absolute ethanol. To this solution, 40% NaOH is added dropwise at 0-2°C with constant stirring for 3-4 hours. The resulting precipitate (the chalcone) is filtered, washed, and dried.

-

Pyrimidine Ring Formation: The synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) are refluxed in dimethylformamide (DMF) at 50-60°C for 6-7 hours.

-

Isolation and Purification: The reaction mixture is cooled and poured into crushed ice. The mixture is left overnight to allow for complete precipitation. The solid product is then filtered, recrystallized from methanol, and washed with petroleum ether to yield the final 4,6-disubstituted pyrimidin-2-amine.[3]

Part 2: Biological Evaluation - A Scaffold with Diverse Therapeutic Potential

The versatility of the this compound scaffold is evident in the broad range of biological activities exhibited by its derivatives.

Antitrypanosomal Activity

The primary discovery of this scaffold was in the context of antitrypanosomal drug development.[2] A library of 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine derivatives was synthesized and evaluated for their in vitro activity against T.b. rhodesiense and for their cytotoxicity against L6 rat skeletal myoblast cells.

One of the lead compounds, 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (compound 13 in the original study) , demonstrated submicromolar activity against the parasite with an IC50 value of 0.38 µM.[2] Importantly, this compound showed a high degree of selectivity, being over 60 times more toxic to the trypanosomes than to the mammalian L6 cells (CC50 of 23 µM).[2]

Table 1: In Vitro Antitrypanosomal Activity of Key Derivatives

| Compound | R-group on Phenyl Ring | IC50 against T.b.r (µM) | CC50 against L6 cells (µM) | Selectivity Index (CC50/IC50) |

| 11 | H | 13.8 | >100 | >7.2 |

| 13 | 2-OCH3 | 0.38 | 23 | >60 |

| 14 | 2-Br | >100 | >100 | - |

| 15 | 3-OCH3 | 11.2 | >100 | >8.9 |

| 16 | 3-Br | 11.7 | >100 | >8.5 |

Data sourced from "The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines".[2]

The structure-activity relationship (SAR) studies revealed that the position of the substituent on the phenyl ring is crucial for activity, with the 2-methoxy substitution in compound 13 providing a significant boost in potency.[2]

Anticancer Activity: A Potent Kinase Inhibitor

The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition.[4] Derivatives of this core structure have been investigated as potent inhibitors of several kinases implicated in cancer, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]

Mechanism of Action: Kinase Inhibition

The primary mechanism of anticancer action for these compounds is the competitive inhibition of ATP binding to the kinase domain. The N-phenylpyridin-2-amine scaffold fits into the ATP-binding pocket of various kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that control cell proliferation and survival.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine Scaffold: A Technical Guide to Structure-Activity Relationships for Kinase Inhibition

Abstract

The 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, aimed at researchers, scientists, and drug development professionals. We will explore the synthetic strategies, key structural modifications influencing biological activity, and the molecular interactions with various kinase targets. This document will also detail experimental protocols for the synthesis and biological evaluation of these compounds, offering a comprehensive resource for the rational design of novel therapeutics.

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrimidine ring is a key structural motif in many approved and investigational kinase inhibitors.[1] Its ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the kinase hinge region makes it an ideal scaffold for designing competitive inhibitors. The 2-aminopyrimidine moiety, in particular, is a common feature in many potent kinase inhibitors, where the amino group can act as a hydrogen bond donor to the kinase hinge.

The 4-(pyridin-3-yl)pyrimidin-2-amine core combines the essential 2-aminopyrimidine hinge-binding element with a pyridyl group that can be strategically modified to achieve selectivity and potency. The addition of a phenyl group at the 6-position of the pyridine ring, creating the this compound scaffold, provides an additional vector for chemical modification to further explore the SAR and optimize pharmacological properties. This guide will dissect the key structural features of this scaffold and their impact on kinase inhibition.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a convergent strategy, building the core scaffold through sequential cross-coupling reactions. A general synthetic approach is outlined below.

General Synthetic Scheme

A common method for the synthesis of 4,6-disubstituted di-(phenyl) pyrimidin-2-amines involves the reaction of a chalcone derivative with guanidine hydrochloride.[2] For the specific this compound scaffold, a Suzuki coupling reaction is a versatile method.

Scheme 1: Illustrative Synthetic Pathway

Caption: General synthetic route to this compound analogs.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol provides a general procedure for the Suzuki coupling reaction to form the core this compound structure.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) are added (6-phenylpyridin-3-yl)boronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

-

Catalyst Addition: A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added to the reaction mixture.

-

Reaction Conditions: The mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated to reflux (typically 80-100 °C) for several hours (e.g., 4-12 h), with the reaction progress monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl, pyridine, and pyrimidine rings. The following sections summarize key SAR findings gleaned from studies on this and closely related scaffolds.

The 2-Aminopyrimidine Hinge-Binding Motif

The 2-aminopyrimidine moiety is crucial for anchoring the inhibitor to the ATP-binding site of most kinases. The exocyclic amino group typically forms one or two hydrogen bonds with the backbone carbonyl and/or amide groups of the hinge region residues.

Substitutions on the Pyrimidine Ring

Modifications at the 5- and 6-positions of the pyrimidine ring can significantly impact potency and selectivity.

-

Position 5: Introduction of small alkyl or halogen substituents at this position can enhance potency. For example, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, a chlorine atom at the 5-position of the pyrimidine ring maintained potent CDK2 inhibitory activity.[3]

-

Position 6: This position is typically occupied by the pyridyl moiety in the scaffold of interest.

Substitutions on the Phenyl Ring

The phenyl ring at the 6-position of the pyridine offers a key site for modification to improve activity and physicochemical properties.

-

Para-substituents: Electron-withdrawing groups such as nitro or cyano groups, or electron-donating groups like methoxy, at the para-position of the phenyl ring have been shown to influence anti-inflammatory and anticancer activities in related di-phenyl pyrimidin-2-amine derivatives.[2]

-

Ortho- and Meta-substituents: The placement of substituents at these positions can be used to fine-tune the orientation of the phenyl ring within the binding pocket, potentially leading to increased selectivity for specific kinases. In a series of Aurora kinase inhibitors, halogen substitutions on the phenyl ring were found to be crucial for activity.[4]

Substitutions on the Pyridine Ring

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its position is critical for interaction with the kinase. The 3-yl linkage to the pyrimidine is a common feature in many kinase inhibitors.

Quantitative SAR Data

The following table summarizes the inhibitory activities of representative pyrimidine derivatives against various kinases, illustrating the impact of structural modifications. While not exclusively for the this compound scaffold, this data from closely related analogs provides valuable insights.

| Compound ID | Core Scaffold | R1 (on Pyrimidine) | R2 (on Phenyl/Pyridine) | Kinase Target | IC50 (nM) | Reference |

| 1 | N-(pyridin-3-yl)pyrimidin-4-amine | H | H | CDK2/cyclin A2 | 64.42 | [5] |

| 2 | 2,4-disubstituted pyrimidine | H | 3,5-dimethylaniline | KDR | 6 | [1] |

| 3 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 5-Cl | 1-methyl-1H-pyrazol-4-yl | CDK2 | 5 | [3] |

| 4 | 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | H | H | c-Src | 10-100x less potent than Wee1 | [6] |

| 5 | 4-(pyridin-3-yl)pyrimidin-2-amine derivative | H | 6-(3',5'-dimethoxyphenyl) | FGFr | 60 | [7] |

Mechanism of Action and Signaling Pathways

Derivatives of the 4-(pyridin-3-yl)pyrimidin-2-amine scaffold have been shown to inhibit several key protein kinases involved in cell cycle regulation and oncogenic signaling. The primary mechanism of action is competitive inhibition at the ATP-binding site.

Key Kinase Targets

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Several N-(pyridin-3-yl)pyrimidin-4-amine analogs have demonstrated potent inhibition of CDK2, leading to cell cycle arrest and apoptosis.[5][8]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibitors based on the 2-aminopyrimidine scaffold have been developed as potent Aurora kinase inhibitors.[9][10][11]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. 2,4-disubstituted pyrimidines have been identified as inhibitors of KDR (VEGFR-2).[1]

Signaling Pathway Visualization

The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition by a 4-(pyridin-3-yl)pyrimidin-2-amine-based inhibitor can lead to cell cycle arrest.

Caption: Inhibition of the CDK2/Cyclin E complex by a 4-(pyridin-3-yl)pyrimidin-2-amine analog blocks Rb phosphorylation, preventing the G1/S cell cycle transition.

Experimental Protocols

This section provides standardized protocols for the in vitro evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase (e.g., CDK2/Cyclin A2)

-

Kinase-specific substrate (e.g., Histone H1)

-

Test compound dissolved in DMSO

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on all three heterocyclic rings in modulating potency and selectivity. The ability to target key oncogenic kinases such as CDKs and Aurora kinases underscores the therapeutic potential of this compound class.

Future research in this area should focus on:

-

Expanding Chemical Diversity: Synthesizing novel analogs with a wider range of substituents to further probe the SAR and identify compounds with improved drug-like properties.

-

Kinome-wide Profiling: Assessing the selectivity of potent compounds against a broad panel of kinases to identify potential off-target effects and opportunities for developing multi-targeted inhibitors.

-

In Vivo Evaluation: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights provided in this technical guide, researchers can accelerate the design and development of the next generation of kinase inhibitors based on the this compound scaffold for the treatment of cancer and other diseases.

References

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). Bioorganic Chemistry, 143, 107019. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2025). RSC Publishing. [Link]

-

Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1115-1126. [Link]

-

Aurora B Inhibitors as Cancer Therapeutics. (2021). Pharmaceuticals, 14(3), 246. [Link]

-

Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). Journal of Medicinal Chemistry, 58(13), 5347-5366. [Link]

-

Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). ResearchGate. [Link]

-

The IC 50 Result of the Target Compounds against CDK2 En- zyme. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1316-1331. [Link]

-

Synthesis and Evaluation of the NSCLC Anti-cancer Activity and Physical Properties of 4-aryl- N -phenylpyrimidin-2-amines. (2025). ResearchGate. [Link]

-

Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry, 41(11), 1845-1854. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7419-7439. [Link]

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). Journal of Medicinal Chemistry, 40(24), 3979-3987. [Link]

-

Reported IC 50 values of the selected inhibitors in nM. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(19), 6656. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). Molecules, 27(15), 4983. [Link]

-

IC 50 Values of CDK4/6 Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. (2005). Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2025). RSC Publishing. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Physicochemical Properties of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine: A Framework for Characterization

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the characterization of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, a novel heterocyclic compound with significant potential in drug discovery. The confluence of the phenylpyridine and aminopyrimidine scaffolds suggests its utility as a kinase inhibitor, a class of molecules pivotal in modern therapeutics.[1][2] This document outlines the predicted physicochemical properties based on analogous structures and presents a suite of detailed, field-proven experimental protocols for its synthesis, purification, and analytical characterization. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to fully evaluate this compound of interest.

Chemical Identity and Structure

A thorough understanding of a compound's identity is the foundation of all subsequent research. The structural features of this compound—a hydrogen bond-donating amino group, hydrogen bond-accepting pyrimidine and pyridine nitrogens, and two aromatic systems—dictate its chemical behavior and biological interaction potential.

Molecular Structure

The core structure consists of a phenyl group at the 6-position of a pyridine ring, which is in turn linked at its 3-position to the 4-position of a 2-aminopyrimidine ring.

Experimental Protocol: Synthesis

Rationale: This protocol employs a common and effective method for pyrimidine ring formation by reacting a chalcone-like intermediate with guanidine. [3]The use of a base like sodium ethoxide facilitates the cyclization and condensation reaction.

-

Chalcone Synthesis: To a solution of the appropriate acetylphenylpyridine precursor (1 eq.) in DMF, add N,N-Dimethylformamide dimethyl acetal (1.2 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the intermediate product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Cyclization: Dissolve the intermediate chalcone (1 eq.) and guanidine hydrochloride (1.5 eq.) in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol (2 eq.) and reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, pour into crushed ice, and neutralize with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

Experimental Protocol: Purification via Recrystallization

Rationale: Recrystallization is a cost-effective method for purifying solid compounds, leveraging differences in solubility at different temperatures. The choice of solvent is critical for achieving high purity and yield.

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) to just dissolve the solid.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered to remove it.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

Structural Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques provides orthogonal data for unambiguous characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the covalent structure of organic molecules. 1H NMR will confirm the number and connectivity of protons, while 13C NMR will do the same for the carbon skeleton.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine group. [4]2. Acquisition: Acquire 1H and 13C{1H} spectra on a 400 MHz or higher spectrometer.

-

Expected 1H NMR Signals:

-

Aromatic region (7.0-9.0 ppm): Multiple complex signals corresponding to the protons on the phenyl, pyridine, and pyrimidine rings.

-

Amine protons (~5.0-7.0 ppm): A broad singlet for the -NH₂ group, which is exchangeable with D₂O.

-

-

Expected 13C NMR Signals: Signals corresponding to the 15 unique carbons in the aromatic and heterocyclic systems.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS confirms the molecular weight of the target compound and can reveal the presence of impurities. Tandem MS (MS/MS) provides structural information through controlled fragmentation. [5]

-

Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or DMSO. Dilute to a final concentration of 1-10 µg/mL in the mobile phase. [5]2. LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [5] * Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes.

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). [5] * Analysis: Scan for the protonated molecule [M+H]⁺ at an expected m/z of 249.11.

-

Fragmentation (MS/MS): Select the precursor ion (m/z 249.11) and apply collision-induced dissociation (CID) to observe characteristic fragment ions.

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity

Rationale: HPLC with UV detection is the gold standard for assessing the purity of small molecules. It separates the target compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

-

Method: Utilize the same LC method as described for LC-MS.

-

Detection: Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).

-

Analysis: Integrate the peak areas of all detected signals. Purity is calculated as (Peak Area of Main Compound / Total Peak Area) x 100%. A purity level of >95% is typically required for biological screening.

Solubility Profile

Solubility is a critical physicochemical property that impacts every stage of drug development, from initial biological assays to final formulation. A phased approach, starting with qualitative assessment and moving to quantitative measurement, is recommended.

Predicted Solubility

Based on its structure—containing both hydrophobic aromatic rings and polar N-H and nitrogen atoms—the compound is predicted to have the following solubility profile. [6]

| Solvent | Type | Predicted Solubility | Rationale |

|---|---|---|---|

| DMSO | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules; ideal for stock solutions. [6] |

| Methanol / Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding, should dissolve the compound to a reasonable extent. [6] |

| Water / PBS (pH 7.4) | Aqueous | Low to Very Low | The large, non-polar surface area from the aromatic rings will likely limit aqueous solubility. |

| Dichloromethane (DCM) | Non-polar Aprotic | Moderate to Low | May dissolve the compound, but less effectively than polar solvents. |

Protocol: Kinetic Solubility Assessment (High-Throughput)

Rationale: This method provides a rapid assessment of solubility from a DMSO stock, mimicking the conditions of many high-throughput screening (HTS) assays. [6]It measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock.

-

Materials: 10 mM stock solution in 100% DMSO, aqueous buffer (e.g., PBS, pH 7.4), 96-well microplate, plate reader (nephelometer or UV-Vis). [6]2. Procedure:

-

Add the aqueous buffer to the wells of the microplate.

-

Add small, increasing volumes of the DMSO stock solution to achieve a range of final concentrations (e.g., 1-200 µM), ensuring the final DMSO percentage remains low (<2%).

-

Seal the plate and shake for 1-2 hours at room temperature.

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed is the kinetic solubility limit.

-

Safety and Handling

Proper handling is essential. Based on safety data sheets for structurally related aminopyridines and aminopyrimidines, the following precautions are advised. [7][8]

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. [7][8][9]* Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). * Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. * Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8]

-

References

- Sigma-Aldrich. (2025).

- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.

- Fisher Scientific. (2025).

- PubChem. 4-Methyl-6-phenylpyrimidin-2-amine.

- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- ResearchGate. Synthesis of 4, 6-substituted di-(phenyl)

- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine.

- Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry.

- PubChem. 6-Phenylpyridin-3-amine.

- PubChem. N,4-Dimethyl-6-phenylpyrimidin-2-amine.

- PubChem. 6-(6-Methyl-3-pyridinyl)-2-phenylpyrimidin-4-amine.

- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)

- Sigma-Aldrich. 2-Amino-4,6-dimethoxypyrimidine.

- BenchChem. (2025). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Target Identification and Validation of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine

Abstract

The identification and subsequent validation of a small molecule's biological target are foundational to modern drug discovery and development. This process transforms a compound with an observed phenotypic effect into a tool for understanding complex biological pathways and, potentially, a therapeutic agent. This guide provides a comprehensive, in-depth technical framework for the target identification and validation of a novel small molecule, 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. We will navigate the strategic application of computational, biochemical, and genetic methodologies, emphasizing the causality behind experimental choices and the establishment of self-validating systems. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of elucidating the mechanism of action of bioactive compounds.

Introduction: The Enigma of a Bioactive Small Molecule

The discovery of a novel small molecule with a desirable phenotypic effect, such as the inhibition of cancer cell proliferation, marks the beginning of a complex journey. The central challenge lies in deconvoluting its mechanism of action by identifying its direct molecular target(s).[1] The compound this compound, a heterocyclic molecule, represents a classic starting point in a drug discovery campaign. Its structural motifs, particularly the pyrimidin-2-amine core, are prevalent in a class of compounds known to interact with a variety of protein families, most notably protein kinases.[2][3][4][5] This structural alert provides a critical, albeit hypothetical, starting point for our investigation.

The imperative for robust target identification and validation is multifaceted. It provides a rational basis for lead optimization, enables the development of specific biomarkers for clinical trials, and helps anticipate potential on- and off-target toxicities.[6][7] This guide will therefore present a logical, multi-pronged strategy to systematically identify and validate the biological target(s) of this compound, transforming it from a mere "hit" into a well-characterized "lead."

Phase I: Target Hypothesis Generation

Before embarking on extensive and resource-intensive experimental work, it is prudent to generate a set of plausible target hypotheses. This initial phase leverages computational and broad-spectrum experimental approaches to narrow the field of potential protein interactors.

In Silico Target Prediction: A Computational First Pass

Computational methods offer a rapid and cost-effective means to scan the entire proteome for potential binding partners of our lead compound.[8][9][10] These approaches can be broadly categorized into ligand-based and structure-based methods.

-

Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological targets.[11] We will utilize cheminformatic tools to compare the 2D and 3D structure of this compound against extensive databases of known bioactive compounds.

-

Structure-Based Approaches (Reverse Docking): This technique involves computationally "docking" our small molecule into the three-dimensional structures of a vast array of proteins in databases like the Protein Data Bank (PDB).[8] The goal is to identify proteins with binding pockets that can favorably accommodate the ligand, as predicted by scoring functions that estimate binding affinity.

Table 1: Representative In Silico Target Prediction Tools

| Tool/Method | Principle | Output |

| SEA (Similarity Ensemble Approach) | 2D Ligand Similarity | Ranked list of potential targets based on ligand structural similarity. |

| SwissTargetPrediction | Combined 2D/3D Ligand Similarity | Probabilistic ranking of most likely macromolecular targets. |

| idTarget, PharmMapper | Reverse Pharmacophore Mapping | Identification of targets whose binding sites match a pharmacophore model of the query molecule. |

| AutoDock, Glide | Molecular Docking | Prediction of binding poses and estimation of binding affinity to known protein structures. |

The output of these in silico methods will not be a single, definitive answer but rather a prioritized list of potential target families. Given the pyrimidin-2-amine core, we anticipate a high representation of protein kinases in this list.

Broad-Spectrum Kinome Profiling: An Empirical Survey

To empirically test the kinase hypothesis, we will subject this compound to a broad-spectrum kinome profiling screen.[12][13][14] Several commercial services offer panels that test the compound's activity against hundreds of purified human kinases.

Experimental Protocol: Kinome Profiling

-

Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Assay Conditions: The compound will be tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of over 300 purified human kinases.[15] The assays are typically performed at a physiological ATP concentration (e.g., 1 mM) to better reflect cellular conditions.[14]

-

Data Acquisition: Kinase activity is measured, often using a radiometric assay that quantifies the incorporation of ³³P-ATP into a substrate, or a fluorescence/luminescence-based assay.[13][16]

-

Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to a DMSO control.

The results of the kinome scan will provide a "fingerprint" of the compound's kinase selectivity, highlighting the most potently inhibited kinases. This empirical data, when combined with the in silico predictions, will allow us to formulate a strong, data-driven hypothesis about the primary target(s) of this compound.

Phase II: Direct Target Identification using Chemical Proteomics

With a prioritized list of candidate targets, the next step is to directly identify the binding partners of this compound within a complex biological system, such as a cancer cell lysate or intact cells. Chemical proteomics is a powerful suite of techniques for this purpose.[17][18][19]

Affinity-Based Pull-Down Approaches

Affinity-based methods rely on immobilizing the small molecule to a solid support to "fish" for its binding partners from a proteome.[1][20][21] This requires the synthesis of a chemical probe, an analogue of our compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not disrupt its binding to the target.

Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

A crucial control for this experiment is to perform a competitive pull-down, where the cell lysate is pre-incubated with an excess of the original, unmodified this compound before adding the biotinylated probe. True binding partners will be outcompeted by the free compound, leading to their reduced abundance in the final eluate.

Label-Free Approaches: Drug Affinity Responsive Target Stability (DARTS)